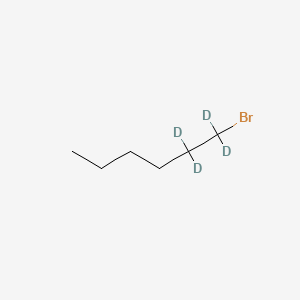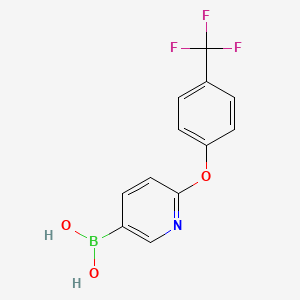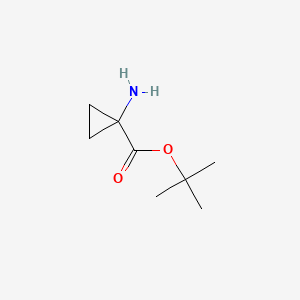
Fmoc-(Fmoc-Hmb)-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(Fmoc-Hmb)-Gly-OH is a compound that belongs to the class of Fmoc-modified amino acids and peptides. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is widely used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions. The compound this compound is specifically designed to enhance the stability and solubility of peptides during synthesis, making it a valuable tool in the field of peptide chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(Fmoc-Hmb)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the glycine residue to a solid support, followed by the sequential addition of the Fmoc-Hmb group. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate in a solvent like dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques allows for the efficient production of large quantities of the compound. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(Fmoc-Hmb)-Gly-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products Formed
The primary product formed from the reactions involving this compound is the desired peptide sequence with the Fmoc group removed. Side products may include incomplete peptides or peptides with side-chain modifications, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Fmoc-(Fmoc-Hmb)-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.
Industry: Utilized in the production of peptide-based materials and nanostructures
Wirkmechanismus
The mechanism of action of Fmoc-(Fmoc-Hmb)-Gly-OH involves the stabilization of peptide chains during synthesis. The Fmoc group provides steric hindrance and hydrophobic interactions, which prevent aggregation and promote solubility. This allows for the efficient formation of peptide bonds and the production of high-purity peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: A simpler version without the Hmb group.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a Boc-protected side chain.
Fmoc-Ala-OH: Contains an alanine residue instead of glycine.
Uniqueness
Fmoc-(Fmoc-Hmb)-Gly-OH is unique due to the presence of the Hmb group, which enhances the stability and solubility of peptides during synthesis. This makes it particularly useful for the synthesis of difficult peptides that are prone to aggregation .
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVZXPLIIKRSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What challenges arise during the solid-phase synthesis of glycine-rich peptides, and how does Fmoc-(Fmoc-Hmb)-Gly-OH help overcome them?
A: Glycine-rich peptides often exhibit a high tendency to form β-sheet structures even during synthesis, leading to incomplete aminoacylation reactions on the resin. [] This poses a significant obstacle to achieving satisfactory yields. The research by Cordeiro et al. demonstrated that utilizing this compound, in conjunction with CLEAR amide resin and lithium chloride, successfully inhibited the premature formation of β-sheets during the synthesis of a glycine-rich acanthoscurrin fragment. [] While the exact mechanism remains unclear, it is likely that the bulky 2-hydroxy-4-methoxybenzyl (Hmb) group on the this compound disrupts the formation of ordered β-sheet structures, allowing for more efficient coupling reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)











